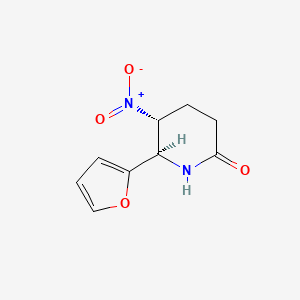![molecular formula C24H21N3O3S2 B2452056 2-((2-Morpholino-2-oxoethyl)thio)-3,5-Diphenylthieno[2,3-d]pyrimidin-4(3H)-on CAS No. 670273-85-5](/img/structure/B2452056.png)
2-((2-Morpholino-2-oxoethyl)thio)-3,5-Diphenylthieno[2,3-d]pyrimidin-4(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidin-4(3H)-one core, which is substituted with morpholino, oxoethyl, and diphenyl groups, contributing to its unique chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and antitumor properties. It has been screened against various bacterial and fungal strains, showing promising results.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in developing new therapeutic agents, particularly for treating infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of 2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate starting materials to form the thieno[2,3-d]pyrimidin-4(3H)-one core.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the morpholino, oxoethyl, and diphenyl groups. These reactions often require specific reagents and conditions, such as the use of strong bases or acids, and controlled temperatures.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents include halides and amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Wirkmechanismus
The mechanism of action of 2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms and cancer cells. For example, it may inhibit DNA synthesis or interfere with cell division, ultimately causing cell death.
Vergleich Mit ähnlichen Verbindungen
2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidinone derivatives, such as:
Thieno[2,3-d]pyrimidin-4(3H)-one: The parent compound without the morpholino, oxoethyl, and diphenyl substitutions.
2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: A similar compound with only one phenyl group.
2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one derivatives: Compounds with different substituents on the thieno[2,3-d]pyrimidin-4(3H)-one core.
The uniqueness of 2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3,5-diphenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c28-20(26-11-13-30-14-12-26)16-32-24-25-22-21(19(15-31-22)17-7-3-1-4-8-17)23(29)27(24)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUHFYCLONCTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2451974.png)
![N-(5-BENZYL-1,3-THIAZOL-2-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B2451977.png)
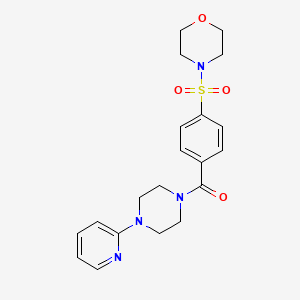
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2451979.png)
![2-[(2-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2451980.png)
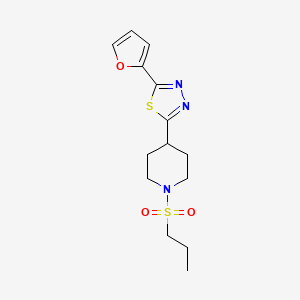
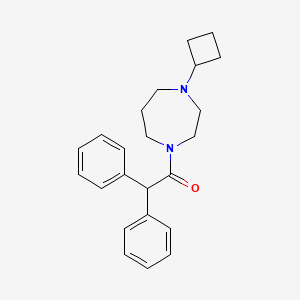
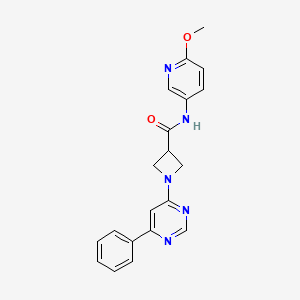
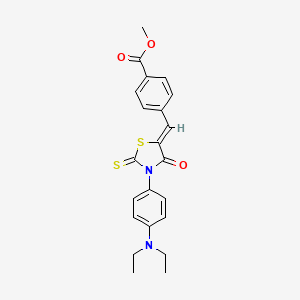
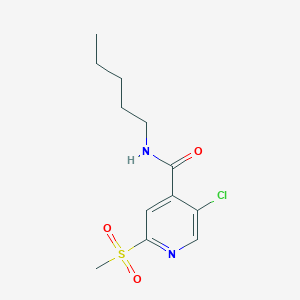
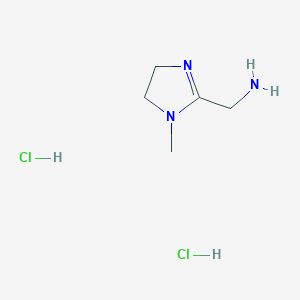
![6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2451993.png)
![N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2451994.png)
